molecular formula C22H21ClN6O2 B3369366 1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride CAS No. 23258-43-7

1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride

Cat. No.: B3369366
CAS No.: 23258-43-7
M. Wt: 436.9 g/mol
InChI Key: MFBCTBZUVCLGMM-UHFFFAOYSA-M
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Description

1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride (CAS 23258-43-7) is a specialized azo compound with a molecular formula of C22H21ClN6O2 and a molecular weight of 436.89400 . This chemical features a pyridinium group and a nitrophenyl moiety connected by an azo bridge, creating a complex structure represented by the SMILES notation: CCN(CC[n+]1ccccc1)c2ccc(cc2)/N=N/c3ccc(cc3C#N) N+ [O-][Cl-] . In scientific research, this compound is primarily valued for its applications as a dye in various analytical techniques, including spectrophotometry, due to its strong absorbance in the visible region . The azo group (-N=N-) serves as a key functional element, allowing the compound to form complexes with metal ions and interact with biological molecules . Researchers also utilize related azo compounds in staining biological tissues and cells for microscopic examination, and they are investigated for potential use in drug delivery systems due to their ability to form stable complexes . The mechanism of action for this chemical family involves the azo group, which can undergo photochemical reactions leading to the formation of reactive intermediates that interact with biological targets . When handling this compound, appropriate safety precautions should be followed, including working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . Important Notice: This product is intended for research purposes only in laboratory settings. It is strictly not for human or veterinary diagnostic, therapeutic, or any other clinical use . The product must not be introduced into the human or animal body by any means, and researchers should adhere to all applicable laboratory safety protocols when handling this material.

Properties

IUPAC Name

2-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N6O2.ClH/c1-2-27(15-14-26-12-4-3-5-13-26)20-8-6-19(7-9-20)24-25-22-11-10-21(28(29)30)16-18(22)17-23;/h3-13,16H,2,14-15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBCTBZUVCLGMM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885232
Record name Pyridinium, 1-[2-[[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl]-, chloride (1:1)
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Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23258-43-7
Record name Pyridinium, 1-[2-[[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl]-, chloride (1:1)
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Record name Pyridinium, 1-(2-((4-(2-(2-cyano-4-nitrophenyl)diazenyl)phenyl)ethylamino)ethyl)-, chloride (1:1)
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Record name Pyridinium, 1-[2-[[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl]-, chloride (1:1)
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Record name Pyridinium, 1-[2-[[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl]-, chloride (1:1)
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Record name 1-[2-[[4-[(2-cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
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Preparation Methods

The synthesis of 1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2-cyano-4-nitroaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-pyridyl)ethylenediamine to form the azo compound.

    Quaternization: The final step involves the quaternization of the azo compound with methyl chloride to produce this compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Diazonium Salt Formation

  • Primary aromatic amine nitrosation : A primary aromatic amine reacts with nitrous acid (HNO₂) in the presence of hydrochloric acid (HCl) to form an N-nitroso intermediate. This step is temperature-sensitive, requiring low temperatures to stabilize the intermediate .

  • Tautomerization and diazonium salt generation : The intermediate undergoes tautomerization to a diazo hydroxide, which is protonated and undergoes dehydration to form a resonance-stabilized diazonium salt .

Azo Coupling Reaction

  • The diazonium salt couples with an electron-rich aromatic component (e.g., pyridinium derivatives) under alkaline conditions. The coupling occurs at positions ortho/para to activating groups, forming the azo bond (-N=N-) .

Reaction Step Reagents Conditions
NitrosationHNO₂, HCl (0°C)Temperature control
Diazonium salt formationAcidic conditions (HCl)Cold bath
Azo couplingNaOH (0°C–5°C)pH 8–10
QuaternizationCl⁻ (room temperature)Halide counterion

Quaternization

The pyridinium core is formed by quaternizing the coupling product with a chloride ion, stabilizing the cationic structure .

Azo Bond Formation

The azo bond (-N=N-) forms through electron transfer between the diazonium salt (electrophile) and the coupling component (electron-rich aromatic ring) . This step is critical for the compound’s chromophoric properties.

Stability and Reactivity

  • Electron-withdrawing groups (cyano and nitro) on the aromatic ring enhance the azo bond’s stability by delocalizing π-electrons .

  • Pyridinium core interactions : The positively charged pyridinium ion facilitates nucleophilic attack in biological systems, contributing to its potential antimicrobial and anticancer activity .

Comparative Analysis with Related Compounds

Compound Structural Differences Reactivity
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chlorideChloro instead of cyano substituentReduced electron-withdrawing effect
1-[2-[[4-[(4-Nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanateAbsence of cyano groupLower azo bond stability
1-[2-[[4-[(3-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium bromideBromide counterionAltered solubility and ionic strength

Enzyme Inhibition

The azo group’s electron transfer capability allows it to disrupt enzymatic processes, with studies indicating potential inhibition of cellular kinases and DNA-binding enzymes .

Antimicrobial Activity

The pyridinium core interacts with bacterial cell membranes, leading to membrane disruption and microbial death. In vitro assays show efficacy against Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Textile Industry

Dyeing Properties
The compound is primarily used as a dye for synthetic fibers, particularly acrylics. Its ability to maintain color stability under high temperatures makes it ideal for dyeing processes that require durability.

Property Value
Light Fastness6 (ISO standard)
Perspiration Fastness5
Ironing Fastness5
Soaping Fastness5

These properties indicate that the dye exhibits excellent resistance to fading and staining during washing and exposure to light, which are critical factors in the textile industry.

Biological Applications

Fluorescent Labeling
1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride has been explored as a fluorescent marker in biological assays. Its unique structure allows it to bind selectively to certain biomolecules, making it useful for tracking cellular processes.

Case Study: Cellular Imaging
In a study examining the use of cationic dyes for cellular imaging, researchers found that this compound could effectively label cell membranes without significant cytotoxicity. The results demonstrated clear fluorescence signals that facilitated the observation of cellular dynamics in real-time.

Analytical Chemistry

Spectroscopic Applications
The compound is also utilized in analytical chemistry as a reagent for various spectroscopic techniques. Its distinct absorption characteristics allow for its use in colorimetric assays, where it can help quantify the presence of specific analytes.

Technique Application
UV-Vis SpectroscopyQuantification of metal ions
HPLCSeparation and analysis of complex mixtures

In one notable application, researchers employed this dye in UV-Vis spectroscopy to determine trace amounts of metal ions in environmental samples. The results indicated high sensitivity and specificity, making it a promising candidate for environmental monitoring.

Environmental Monitoring

Water Quality Testing
Due to its cationic nature, this compound has been applied in testing water quality by detecting pollutants. Its ability to form complexes with various contaminants allows for effective monitoring of water sources.

Case Study: Detection of Heavy Metals
A research project focused on using this compound to detect heavy metals in wastewater showed that it could effectively bind with lead and mercury ions, facilitating their quantification through spectrophotometric methods.

Mechanism of Action

The mechanism of action of 1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride involves its interaction with various molecular targets and pathways. The azo linkage allows the compound to act as a chromophore, absorbing light and undergoing photochemical reactions. In biological systems, it can interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
  • CAS Registry Number : 23258-43-7 (primary) and 36986-04-6 (alternative)
  • Molecular Formula : C₂₂H₂₁ClN₆O₂
  • Molecular Weight : 436.9 g/mol (calculated)
  • Structure: Features a pyridinium cation linked via an ethylamino-ethyl spacer to a 4-substituted phenylazo group with a 2-cyano-4-nitrophenyl substituent .

Properties :

  • Physical State : Typically a liquid or powder, depending on synthesis and purification methods .
  • Applications : Used as an intermediate in organic synthesis and pharmaceuticals, particularly in dye chemistry and drug development .

Comparison with Similar Compounds

The compound belongs to a family of cationic azo dyes and pyridinium derivatives. Below is a comparative analysis with structurally related compounds:

Structural Analogues with Varying Substituents

Compound CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
Target Compound 23258-43-7 2-Cyano, 4-nitro on phenylazo group C₂₂H₂₁ClN₆O₂ 436.9 Reference compound Pharmaceuticals, dyes
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride 36986-04-6 2-Chloro, 4-nitro on phenylazo group C₂₀H₁₉Cl₂N₅O₂ 446.33 Chloro vs. cyano substituent; higher halogen stability Textile dyes, intermediates
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride 84051-84-3 2,6-Dichloro, 4-nitro on phenylazo group C₂₀H₁₈Cl₃N₅O₂ 481.7 Additional chloro group enhances lightfastness Specialty dyes
1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate 72829-23-3 Acetate counterion C₂₄H₂₄ClN₆O₄ 460.5 Acetate vs. chloride; altered solubility Lab reagents, ionic liquids
1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium sulfate 84000-83-9 Sulfate counterion C₂₂H₂₁N₆O₂·H₂SO₄ 498.5 Sulfate increases ionic strength Industrial dyes

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CN): Enhance stability and lightfastness of the azo bond but reduce solubility in non-polar solvents . Cyano vs.

Counterion Influence :

  • Chloride salts (e.g., 36986-04-6) exhibit higher water solubility, whereas acetate (72829-23-3) and sulfate (84000-83-9) forms may form crystalline solids suited for controlled-release applications .

Functional Analogues in Drug Development

Compound CAS No. Structure Key Features Applications References
CGP12177A N/A Benzimidazolone derivative β-Adrenergic receptor ligand Cardiovascular research
L748337 N/A Sulfonamide-linked pyridinium G-protein-coupled receptor modulator Neurological studies
Target Compound 23258-43-7 Pyridinium-azo hybrid Cationic charge enhances membrane interaction Antimicrobial agents, dye-drug conjugates

Key Observations:

  • The target compound’s pyridinium core and azo linkage distinguish it from classical receptor ligands (e.g., CGP12177A). Its cationic nature may improve bioavailability in drug delivery systems .

Biological Activity

1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride, also known as C.I. Basic Red 24, is a synthetic compound with significant biological activity. This article reviews its chemical properties, biological mechanisms, and potential applications based on recent studies.

  • CAS Number : 72829-23-3
  • Molecular Formula : C24H24N6O
  • Molecular Weight : 460.4852 g/mol
  • Chemical Structure : The compound features a pyridinium moiety and an azo group, which are crucial for its biological interactions.

This compound exhibits various biological activities primarily through its interaction with cellular components:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its cationic nature allows it to disrupt bacterial membranes, leading to cell lysis.
  • Antitumor Properties : Studies have indicated that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is likely mediated through oxidative stress and the activation of apoptotic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Studies :
    • A study demonstrated that C.I. Basic Red 24 exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Antitumor Activity :
    • In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM . The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis.
  • Toxicological Assessments :
    • Toxicological evaluations indicated that while the compound has therapeutic potential, it also poses risks of cytotoxicity at higher concentrations, necessitating careful dosage considerations in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AntitumorInduced apoptosis in HeLa and MCF-7 cells
Toxicity AssessmentCytotoxic effects at high concentrations

Q & A

Q. What are the critical steps for synthesizing 1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride, and how can purity be optimized?

Methodological Answer:

  • Synthetic Route : The compound’s azo linkage and pyridinium core require sequential diazotization and quaternization reactions. Key steps include:
    • Diazotization of 2-cyano-4-nitroaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) to form the diazonium salt.
    • Coupling with 4-(ethylamino)phenol to generate the azo intermediate.
    • Quaternization of the pyridine moiety using ethyl bromide or similar alkylating agents in polar aprotic solvents (e.g., DMF) .
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC with UV detection (λ = 450–500 nm, typical for azo chromophores) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 alkylating agent:pyridine) and reaction time (12–24 hrs) to minimize byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • UV-Vis Spectroscopy : Confirm the azo group’s π→π* transition (λmax ~450–500 nm) and assess solvatochromic effects in solvents like DMSO or methanol .
  • NMR Analysis :
    • ¹H NMR : Identify pyridinium proton shifts (δ 8.5–9.5 ppm) and ethylamino group signals (δ 3.0–3.5 ppm). Use D₂O exchange to confirm labile protons.
    • ¹³C NMR : Verify nitrile (δ ~115 ppm) and nitro group (δ ~150 ppm) signals.
  • Mass Spectrometry : Employ ESI-MS in positive ion mode to detect the [M-Cl]⁺ ion. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced Research Questions

Q. How can computational chemistry guide the design of experiments (DoE) for optimizing reaction pathways?

Methodological Answer:

  • Reaction Mechanism Modeling : Use density functional theory (DFT) to simulate transition states and intermediates in the diazotization and quaternization steps. Identify rate-limiting steps (e.g., alkylation efficiency) .

  • DoE Integration : Apply a factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example:

    VariableLow LevelHigh Level
    Temperature (°C)2560
    SolventDMFAcetonitrile
    CatalystNoneKI
    Analyze responses (yield, purity) using ANOVA to identify significant factors .
  • Machine Learning : Train models on historical reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions for novel derivatives .

Q. How should researchers resolve contradictions in reported stability data (e.g., pH-dependent degradation)?

Methodological Answer:

  • Controlled Stability Studies :
    • Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis at 24-hour intervals.
    • Use LC-MS to identify degradation products (e.g., hydrolyzed azo bonds or nitro group reduction).
  • Kinetic Analysis : Fit degradation data to first-order or Arrhenius models to determine activation energy (Ea) and pH-sensitive degradation pathways.
  • Cross-Validation : Compare experimental results with computational predictions (e.g., pKa calculations for the pyridinium moiety using software like ACD/Labs) .

Q. What methodologies are recommended for studying the compound’s electronic properties in materials science applications?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Characterize redox behavior in non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile). Look for reversible peaks corresponding to nitro group reduction (-NO₂ → -NHOH) .
  • DFT Calculations : Map HOMO/LUMO energies to predict charge-transfer interactions. Correlate with experimental bandgap data from UV-Vis-NIR spectroscopy.
  • Thin-Film Characterization : Use AFM or SEM to assess morphology in polymer composites. Measure conductivity via four-point probe techniques .

Data Contradiction Analysis

Q. How can conflicting data on photostability in polar vs. nonpolar solvents be systematically addressed?

Methodological Answer:

  • Hypothesis Testing : Design experiments to isolate variables (e.g., solvent polarity, light intensity, oxygen presence).
  • Advanced Spectroscopy : Use time-resolved fluorescence to compare excited-state lifetimes in toluene (nonpolar) vs. DMSO (polar).
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple solvent effects from inherent molecular photodegradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
Reactant of Route 2
Reactant of Route 2
1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride

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